molecular formula C22H22N4OS B2801615 (E)-4-(4-isobutylphenyl)-N'-(2-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477188-73-1

(E)-4-(4-isobutylphenyl)-N'-(2-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2801615
CAS No.: 477188-73-1
M. Wt: 390.51
InChI Key: WJEMHEZCKIZHCW-LGUFXXKBSA-N
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Description

(E)-4-(4-isobutylphenyl)-N'-(2-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyaniline group, and a cyanide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-isobutylphenyl)-N'-(2-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Methoxyaniline Group: The methoxyaniline group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyaniline derivative reacts with a suitable leaving group on the thiazole ring.

    Introduction of the Cyanide Group: The cyanide group can be added through a nucleophilic addition reaction, where a cyanide ion reacts with an electrophilic carbon center on the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-isobutylphenyl)-N'-(2-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(4-isobutylphenyl)-N'-(2-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-isobutylphenyl)-N'-(2-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific bioactivity being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(2-methoxyanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide
  • (2E)-N-(2-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl chloride
  • (2E)-N-(2-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl bromide

Uniqueness

(E)-4-(4-isobutylphenyl)-N'-(2-methoxyphenyl)thiazole-2-carbohydrazonoyl cyanide is unique due to its specific combination of functional groups and structural features. The presence of the methoxyaniline group, thiazole ring, and cyanide group imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

(2E)-N-(2-methoxyanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c1-15(2)12-16-8-10-17(11-9-16)20-14-28-22(24-20)19(13-23)26-25-18-6-4-5-7-21(18)27-3/h4-11,14-15,25H,12H2,1-3H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEMHEZCKIZHCW-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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